2-Desacetoxy Prasugrel

Description

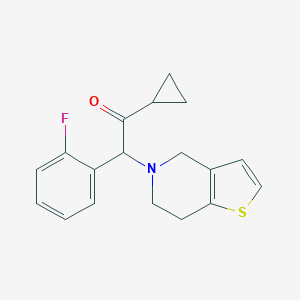

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHWIMJPRFWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 2 Desacetoxy Prasugrel for Research

Strategies for De Novo Chemical Synthesis of 2-Desacetoxy Prasugrel (B1678051)

This reaction is generally carried out in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically maintained at a low temperature (e.g., 0-5 °C) to control reactivity and minimize side products. Following the condensation, the resulting product, 2-Desacetoxy Prasugrel (4 ), is isolated, often as an oily liquid, after filtration of salts and removal of the solvent under vacuum. asianpubs.org

Scheme 1: Synthesis of this compound (4)

Image depicting the chemical reaction of compound 2 and 3 to form compound 4.

Source: Adapted from literature synthesis procedures. asianpubs.org

This synthetic intermediate is crucial as it serves as the direct precursor to prasugrel. The subsequent step in the synthesis of prasugrel involves the acetylation of the hydroxyl group on the thiophene (B33073) ring of this compound. asianpubs.org

Biocatalytic Approaches for this compound Production in Research Settings

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound in research settings. The in vivo formation of this compound from prasugrel is primarily catalyzed by carboxylesterases. nih.govresearchgate.net This enzymatic hydrolysis can be replicated in a laboratory setting using commercially available enzymes.

A prominent biocatalytic approach involves the use of Porcine Liver Esterase (PLE). nih.gov In a typical research-scale preparation, prasugrel is dissolved in a buffered aqueous system, often with a co-solvent like acetone (B3395972) to aid solubility. The addition of PLE initiates the hydrolysis of the acetate (B1210297) ester functionality of prasugrel, leading to the formation of this compound. nih.gov

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). One study reported the complete conversion of prasugrel to this compound within 60 minutes at 25°C and a pH of 7. nih.gov Following the reaction, the product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane. nih.gov The structure of the resulting this compound can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

In addition to PLE, other enzymes like unspecific peroxygenases (UPOs) from fungi such as Marasmius rotula have been investigated in cascade reactions. nih.govresearchgate.net These enzymes can further convert this compound into subsequent active metabolites. nih.govresearchgate.net

Table 1: Biocatalytic Production of this compound

| Parameter | Condition |

| Enzyme | Porcine Liver Esterase (PLE) |

| Substrate | Prasugrel |

| Solvent System | Acetone/Deionized Water/KPi buffer (pH 7) |

| Temperature | 25 °C |

| Reaction Time | ~60 minutes for complete conversion |

| Analytical Method | Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), NMR |

This table summarizes the typical conditions for the biocatalytic synthesis of this compound using Porcine Liver Esterase.

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. acs.org The preparation of isotopically labeled this compound, such as deuterium-labeled versions, is crucial for in-depth research on prasugrel metabolism.

Commercially available starting materials containing stable isotopes are often employed in the synthesis. For instance, "2-Oxo Prasugrel-d4" is a deuterium-labeled version of this compound that is available for research purposes. medchemexpress.commedchemexpress.com The synthesis of such labeled compounds would follow a similar pathway as the unlabeled counterpart, but would incorporate deuterium-containing reagents at specific steps.

General methods for introducing deuterium (B1214612) into organic molecules include:

Hydrogen Isotope Exchange: This late-stage functionalization involves the exchange of hydrogen atoms with deuterium. Catalysts such as palladium on carbon (Pd/C) can be used with a deuterium source like deuterium oxide (D₂O). acs.orgmdpi.com

In Situ D₂ Gas Generation: A system using a palladium catalyst with aluminum and D₂O can generate D₂ gas in situ for the exchange reaction. mdpi.com

Use of Labeled Precursors: Incorporating deuterium-labeled building blocks into the de novo synthesis is another common strategy.

The choice of labeling strategy depends on the desired position of the isotopic label and the efficiency of the labeling reaction. The resulting labeled this compound can then be used in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of the molecule. acs.org

Derivatization Techniques for Analytical Characterization and Structural Elucidation of this compound

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis by methods like NMR spectroscopy or chromatography. For a chiral molecule like this compound, chiral derivatizing agents (CDAs) are particularly important for determining the absolute configuration of its stereocenters. wikipedia.org

Since this compound contains a hydroxyl group, it can be reacted with a CDA to form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be distinguished by NMR spectroscopy. wikipedia.org

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, or MTPA). wikipedia.org By reacting this compound with both (R)- and (S)-MTPA to form Mosher's esters, the resulting diastereomers will exhibit different chemical shifts in their ¹H-NMR spectra. Analyzing these differences allows for the assignment of the absolute configuration of the stereocenter bearing the hydroxyl group.

Other chiral derivatizing agents that can be used for chiral alcohols include:

2-Methoxy-2-(2-naphthyl)acetic Acid (MNA)

2-Methoxy-2-phenylacetic Acid (MPA)

The derivatization of the active metabolite of prasugrel with reagents like 2-bromo-3'-methoxyacetophenone has also been employed to stabilize the metabolite for quantification in plasma samples by liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net While this is for the active metabolite, similar derivatization strategies could be applied to this compound for analytical purposes.

Table 2: Common Chiral Derivatizing Agents for Alcohols

| Agent | Acronym | Key Feature |

| α-methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Widely used standard for NMR analysis. wikipedia.org |

| 2-Methoxy-2-(2-naphthyl)acetic Acid | MNA | Naphthalene moiety provides strong anisotropy effects. |

| 2-Methoxy-2-phenylacetic Acid | MPA | A simpler phenyl-based derivatizing agent. |

This table lists common chiral derivatizing agents applicable for the structural elucidation of compounds with hydroxyl groups like this compound.

Metabolic Pathways and Enzymology of 2 Desacetoxy Prasugrel

Enzymatic Formation of 2-Desacetoxy Prasugrel (B1678051) from Prasugrel

Prasugrel is a prodrug that requires enzymatic conversion to become active. fda.govahajournals.orgrevespcardiol.org The first step in this activation pathway is the hydrolysis of the acetate (B1210297) ester group of prasugrel, resulting in the formation of the inactive thiolactone intermediate, 2-Desacetoxy Prasugrel. researchgate.netresearchgate.netresearchgate.net

Role of Carboxylesterases (e.g., hCE2, hCE1) in the Initial Hydrolysis

The hydrolysis of prasugrel to this compound is primarily mediated by human carboxylesterases (hCE), with two major isoforms, hCE1 and hCE2, playing significant roles. nih.govnih.gov

hCE2 Dominance: Research indicates that hCE2, which is predominantly found in the intestine, is significantly more efficient at hydrolyzing prasugrel than hCE1, which is mainly located in the liver. nih.govnih.gov In fact, the rate of prasugrel hydrolysis by hCE2 is at least 25 times greater than that of hCE1. nih.gov This high efficiency of hCE2 contributes to the rapid conversion of prasugrel to its intermediate metabolite. researchgate.netnih.gov

Enzyme Kinetics: The hydrolysis of prasugrel by these two enzymes follows different kinetic models. Hydrolysis by hCE1 exhibits Michaelis-Menten kinetics. researchgate.netnih.gov In contrast, hCE2 displays more complex kinetics, with Hill kinetics observed at lower substrate concentrations and substrate inhibition occurring at higher concentrations. researchgate.netnih.gov

Table 1: Kinetic Parameters of Prasugrel Hydrolysis by hCE1 and hCE2

| Enzyme | Kinetic Model | Apparent Km/Ks (μM) | Apparent Vmax (nmol/min/μg protein) | Apparent Hill Coefficient | Apparent IC50 (μM) |

| hCE1 | Michaelis-Menten | 9.25 | 0.725 | N/A | N/A |

| hCE2 | Hill Kinetics & Substrate Inhibition | 11.1 | 19.0 | 1.42 | 76.5 |

Data sourced from a study using expressed and purified enzymes. researchgate.netnih.gov

Contribution of Intestinal and Hepatic Sites to this compound Formation

Following oral administration, prasugrel is rapidly and extensively absorbed, with more than 79% of the dose being absorbed. fda.govfda.gov The conversion to this compound occurs swiftly in both the intestine and the liver. fda.govnih.gov

Intestinal Metabolism: The intestine plays a crucial role in the initial hydrolysis of prasugrel. In vitro studies using Caco-2 intestinal epithelial cells have demonstrated a high potential for in vivo absorption of prasugrel and its rapid conversion to this compound. researchgate.netnih.gov This is largely due to the high activity of hCE2 present in the intestinal mucosa. researchgate.netnih.gov

Hepatic Metabolism: While the intestine is a primary site, the liver also contributes to the formation of this compound through the action of hCE1. researchgate.netnih.gov However, given the significantly higher efficiency of hCE2, the intestinal contribution to the formation of this intermediate is considered more substantial. nih.gov

Biotransformation of this compound to the Active Thiol Metabolite (R-138727)

Once formed, this compound undergoes a second critical metabolic step: its conversion to the pharmacologically active thiol metabolite, R-138727. researchgate.netresearchgate.netnih.gov This process is an oxidative reaction primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov

Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP3A4, CYP2B6, CYP2C9, CYP2C19)

Several CYP isoenzymes are involved in the oxidation of this compound to R-138727. researchgate.netnih.govnih.gov

Major Contributors: Studies have identified CYP3A4 and CYP2B6 as the primary enzymes responsible for this conversion. fda.govfda.govnih.govresearchgate.net In vitro studies with human liver microsomes and expressed CYP enzymes have shown that CYP3A4 has the highest rate of R-138727 formation, followed by CYP2B6. researchgate.netnih.gov Scaling of in vitro clearance data suggests that CYP3A4 alone, or in combination with CYP2B6, accounts for the majority of the active metabolite formation. researchgate.netnih.gov

Minor Contributors: CYP2C9 and CYP2C19 also contribute to the metabolism of this compound, but to a lesser extent than CYP3A4 and CYP2B6. researchgate.netfda.govnih.govresearchgate.net CYP2D6 has been shown to be capable of forming the active metabolite, but its contribution is considered minimal. researchgate.netnih.gov

Genetic Polymorphisms: Unlike some other thienopyridines, the clinical response to prasugrel does not appear to be significantly affected by common genetic polymorphisms in the genes encoding for these CYP enzymes. ahajournals.orgnih.govahajournals.org

Table 2: Relative Contribution of CYP Isoenzymes to the Formation of R-138727

| CYP Isoenzyme | Relative Rate of Formation |

| CYP3A4 | > |

| CYP2B6 | > |

| CYP2C19 | ≈ |

| CYP2C9 | > |

| CYP2D6 |

Rank order based on rates observed in human lymphoblast-expressed enzymes. researchgate.netnih.gov

Characterization of Reactive Intermediate Oxidative Products (e.g., Sulfenic Acids, Thiolactone Sulfoxides)

The P450-mediated oxidation of the thiolactone ring of this compound is a complex process involving highly reactive intermediates.

Thiolactone Sulfoxides: It is proposed that the initial step in the oxidation is the formation of a thiolactone sulfoxide (B87167). researchgate.netnih.gov This intermediate is highly reactive and acts as a bis-electrophile, meaning it can react with two nucleophiles. nih.gov

Sulfenic Acids: The thiolactone sulfoxide is then thought to undergo a nucleophilic attack, often by water, leading to the formation of a sulfenic acid intermediate. researchgate.netnih.govnih.gov This sulfenic acid has been successfully trapped in experimental settings, providing evidence for its role in the metabolic pathway. researchgate.netnih.gov The sulfenic acid is then reduced to the active thiol metabolite, R-138727. researchgate.netnih.gov

Elucidation of Competing Metabolic Pathways for Thiolactone Ring Opening (P450-dependent vs. Hydrolytic)

The opening of the thiolactone ring of this compound is a pivotal step in the formation of the active metabolite.

P450-Dependent Oxidation: The primary and essential pathway for the formation of the active metabolite involves the P450-dependent oxidation of the thiolactone ring, as described above. researchgate.netresearchgate.net This pathway leads to the generation of the reactive sulfenic acid intermediate that is subsequently reduced to the active thiol. researchgate.netnih.gov

Hydrolytic Opening: While the P450-dependent pathway is key for activation, there is evidence suggesting a competing hydrolytic opening of the thiolactone sulfoxide intermediate. researchgate.net This hydrolytic opening, facilitated by a nucleophilic attack of water, also leads to the formation of the sulfenic acid. researchgate.netnih.gov Therefore, the opening of the thiolactone ring appears to be a consequence of the initial P450-mediated S-oxidation, followed by a hydrolytic step.

In Vitro and Ex Vivo Metabolic Studies of this compound

The metabolic fate of this compound (R-95913) has been elucidated through a series of in vitro experiments utilizing human-derived enzyme systems. These studies are crucial for understanding the rate and mechanism of formation of the active metabolite, R-138727.

Prasugrel is rapidly hydrolyzed by carboxylesterases, primarily human intestinal carboxylesterase-2 (hCE2), to form the inactive intermediate metabolite, this compound (R-95913). researchgate.net This initial step is highly efficient. Subsequent metabolism of this compound to the active metabolite, R-138727, is mediated by the cytochrome P450 (CYP) enzyme system, predominantly within the liver but also occurring in the intestine. psu.edunih.gov

In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for this critical oxidative step. psu.edunih.gov These investigations revealed that the formation of the active metabolite R-138727 from this compound (R-95913) follows hyperbolic kinetics, suggesting the primary involvement of a single or a predominant enzyme class. psu.edunih.gov

To pinpoint the exact enzymes, studies were conducted with a panel of recombinant human CYP enzymes. These experiments demonstrated that several CYP isoforms are capable of metabolizing this compound. The rank order of their metabolic activity was determined to be: CYP3A4 > CYP2B6 > CYP2C19 ≈ CYP2C9 > CYP2D6 . psu.edu Further analysis, including inhibition studies with monoclonal antibodies and chemical inhibitors, confirmed that CYP3A4 and CYP2B6 are the major contributors to the formation of the active metabolite R-138727. psu.edunih.gov While CYP2C9 and CYP2C19 contribute to a lesser extent, their role is considered minor. researchgate.net

The kinetic parameters for the formation of the active metabolite from this compound (R-95913) in human liver microsomes have been determined, as detailed in the table below.

| Parameter | Value | Enzyme System |

|---|---|---|

| Apparent Km (μM) | 21-30 | Human Liver Microsomes |

The enzymatic conversion of this compound is dependent on the presence of specific cofactors. For the cytochrome P450-mediated oxidation to proceed, the presence of NADPH is essential as it provides the necessary reducing equivalents for the CYP catalytic cycle. psu.edu

A significant finding from in vitro metabolic studies is the requirement of the endogenous reductant, reduced glutathione (B108866) (GSH) , for the formation of the active metabolite R-138727 from this compound (R-95913). psu.edunih.gov Incubations of this compound with human liver microsomes necessitated supplementation with GSH to facilitate the conversion. psu.edunih.gov Glutathione is known to play a critical role in cellular defense against oxidative stress and in the detoxification of various compounds. nih.gov In the context of prasugrel metabolism, it is postulated that GSH is involved in the ring-opening of the thiolactone moiety of this compound, a crucial step in the formation of the active metabolite's thiol group.

The table below summarizes the key cofactors and their roles in the metabolism of this compound.

| Cofactor/Reductant | Role in Metabolism | Enzyme System |

|---|---|---|

| NADPH | Provides reducing equivalents for CYP450 catalytic cycle | Cytochrome P450 |

| Reduced Glutathione (GSH) | Required for the formation of the active metabolite (R-138727) from this compound (R-95913) | Human Liver Microsomes |

There is currently no specific research available from the conducted searches detailing the direct influence of ascorbate (Vitamin C) on the metabolism of this compound. While ascorbic acid is known to play a general role in supporting drug metabolism, particularly by protecting cytochrome P-450 from oxidative damage, its specific impact on this metabolic pathway has not been elucidated in the reviewed literature. tandfonline.comnih.gov

Molecular Pharmacology and Receptor Interactions Pre Clinical/in Vitro/in Silico

Direct and Indirect Interaction Profile of 2-Desacetoxy Prasugrel (B1678051) with Platelet Receptors (e.g., P2Y12)

The primary target of prasugrel's therapeutic action is the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.govthrombosiscanada.ca The active metabolite, R-138727, irreversibly binds to this receptor, blocking ADP-mediated platelet activation and aggregation. ecrjournal.compatsnap.com

Molecular Modeling and Docking Studies of 2-Desacetoxy Prasugrel within Biological Systems

To understand the physical basis of the interaction between this compound and the P2Y12 receptor, molecular dynamics simulations have been employed. nih.gov These in silico studies have provided crucial insights into how this "inactive" intermediate can interfere with the active metabolite.

The simulations revealed that this compound (PIM) accommodates itself within the same binding pocket of the P2Y12 receptor as the active metabolite (PAM). nih.gov Unlike the active metabolite, which forms a permanent covalent bond, the interaction of this compound is characterized by non-covalent, reversible binding. nih.gov This means it can enter and leave the binding site. Docking studies visualize the specific orientation and interactions, such as hydrogen bonds, that stabilize the temporary binding of this compound within the receptor's active site. researchgate.net These computational models support the experimental findings of competitive antagonism and provide a structural explanation for how this compound modulates the receptor's availability for the active metabolite.

Mechanistic Insights into the Conformational Changes and Reactivity of the Thiolactone Ring

The chemical structure of this compound features a key functional group: a thiolactone ring. ahajournals.orgpatsnap.com This ring is central to the metabolic activation process. The initial hydrolysis of the parent prasugrel molecule yields this thiolactone intermediate. drugbank.com

The thiolactone ring itself is relatively stable but is susceptible to enzymatic action. Its crucial role lies in being the direct precursor to the active metabolite. The conversion from this compound to the active metabolite, R-138727, is a single, cytochrome P450-dependent step that involves the oxidative opening of this thiolactone ring. ahajournals.org This reaction creates a highly reactive sulfhydryl (-SH) group, which is the functional component of the active metabolite. ahajournals.org It is this sulfhydryl group that enables the active metabolite to form an irreversible disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to permanent inhibition for the life of the platelet. ecrjournal.com Therefore, the reactivity and conformational state of the thiolactone ring are prerequisites for the generation of prasugrel's therapeutic effect.

Investigation of this compound's Role in Modulating Platelet Inhibition by the Active Metabolite

Recent ex vivo and in vitro studies have confirmed the significant modulatory role of this compound on the antiplatelet effects of the active metabolite. nih.govnih.gov It has been shown that high plasma concentrations of this compound (PIM) negatively correlate with the inhibition of ADP-induced platelet aggregation. nih.gov

Interactive Data Table: Impact of Metabolite Ratio on Platelet Inhibition

The following table summarizes the key findings on the interaction between Prasugrel Active Metabolite (PAM) and Prasugrel Intermediate Metabolite (PIM), also known as this compound.

| Parameter | Observation | Implication | Source |

| PIM Concentration | Negatively correlated with ADP-induced platelet aggregation inhibition. | Higher levels of the intermediate metabolite reduce the effectiveness of the active metabolite. | nih.gov |

| PAM/PIM Ratio | Showed a stronger correlation with platelet inhibition than PAM concentration alone (ρ=0.782; P<0.001). | The balance between the two metabolites is a critical determinant of the overall antiplatelet effect. | nih.gov |

| In Vitro Effect of PIM | Exerted a dose-dependent, reversible antagonistic effect on PAM-induced platelet inhibition. | Confirms that PIM actively competes with PAM at the receptor site. | nih.gov |

| Maximum Antagonism | PIM achieved a maximum antagonistic effect of -49.5% on PAM's inhibitory action. | The intermediate metabolite can significantly counteract the therapeutic goal of platelet inhibition. | nih.gov |

| Binding Mechanism | PIM binds non-covalently and reversibly to the same site as PAM. | Explains the competitive and transient nature of the antagonism. | nih.gov |

Analytical Methodologies for 2 Desacetoxy Prasugrel Quantification and Characterization in Research Samples

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 2-Desacetoxy Prasugrel (B1678051) from the active pharmaceutical ingredient (API) and other related impurities. diduco.com This separation is based on the differential distribution of the compounds between a stationary phase and a mobile phase. diduco.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantification of 2-Desacetoxy Prasugrel. wjpps.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering high resolution and sensitivity for separating polar and nonpolar compounds. wjpps.comresearchgate.net

Method development for separating Prasugrel and its impurities, including this compound, involves optimizing several parameters to achieve adequate separation and peak shape. researchgate.netsphinxsai.com Key considerations include the choice of stationary phase (column), the composition of the mobile phase, flow rate, and detector wavelength. researchgate.netnih.gov Commonly used columns are C18 or C8, which provide a nonpolar stationary phase. wjpps.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile. wjpps.comresearchgate.net

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are reliable for their intended purpose. wjpps.comsphinxsai.com This involves demonstrating specificity, linearity, accuracy, precision, and robustness. wjpps.comsphinxsai.com For instance, a method's linearity is established over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.999. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. nih.gov

Interactive Table: Example of HPLC Method Parameters for Prasugrel and Impurity Analysis

| Parameter | Condition | Source |

| Column | X-Bridge C18 (150 mm x 4.6 mm, 3.5 µm) | wjpps.comresearchgate.net |

| Mobile Phase A | 25 mM KH2PO4 buffer (pH 4.0) and Acetonitrile (80:20 v/v) | wjpps.comresearchgate.net |

| Mobile Phase B | Acetonitrile and Water (80:20 v/v) | wjpps.comresearchgate.net |

| Flow Rate | 1.0 mL/min | wjpps.comresearchgate.net |

| Column Temperature | 45 °C | wjpps.comresearchgate.net |

| Detection Wavelength | 210 nm | wjpps.comresearchgate.net |

| Injection Volume | 5.0 µL | wjpps.com |

Ion Chromatography for Quantification of Related Bromide Anions

In the synthesis of Prasugrel and its intermediates, various reagents are used, which can sometimes lead to the presence of inorganic impurities, such as bromide anions. Ion chromatography (IC) is a powerful and accurate technique for the analysis of such halides in pharmaceutical products. thermofisher.comfilab.fr

IC separates ions based on their affinity for an ion-exchange resin. diduco.com For anion analysis, a column with positively charged functional groups is used. The sample is introduced, and ions are separated based on their charge and size. Suppressed conductivity detection is often employed to enhance sensitivity by lowering the background conductivity of the eluent, thereby increasing the signal from the analyte ions like bromide. diduco.comthermofisher.com This allows for the resolution and quantification of common inorganic anions, including fluoride, chloride, and bromide, often within a single analytical run. thermofisher.com The United States Pharmacopeia (USP) includes IC methods for determining chloride and sulfate (B86663) in certain APIs, highlighting its regulatory acceptance. thermofisher.com

Spectrometric Characterization of this compound and its Derivatives

While chromatography separates the components of a mixture, spectrometry is essential for the structural confirmation and elucidation of the individual compounds.

Mass Spectrometry (MS and MS2) for Structural Confirmation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the structure of impurities like this compound. ju.edu.jotandfonline.com MS provides the mass-to-charge ratio (m/z) of a compound, which directly relates to its molecular weight. ajpaonline.com

In forced degradation studies, LC-MS is used to identify unknown degradation products. ju.edu.jo The mass spectrometer can detect the molecular ion peak of an impurity, and tandem mass spectrometry (MS/MS or MS2) provides further structural information through fragmentation analysis. mdpi.com By analyzing the fragmentation pattern of a suspected impurity and comparing it to the parent drug, a definitive structure can be proposed. ajpaonline.comajpaonline.com For example, the hydrolysis of the ester group in Prasugrel (C₂₀H₂₀FNO₃S, MW: 373.44) to form this compound (C₁₈H₁₈FNOS, MW: 315.41) would result in a characteristic mass difference corresponding to the loss of an acetyl group (C₂H₂O, MW: 42.04). mdpi.comajpaonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the complete structural elucidation of organic molecules, including this compound and its derivatives. jocpr.comasianpubs.org It provides detailed information about the carbon-hydrogen framework of a molecule. jocpr.com

¹H NMR (proton NMR) gives information about the number of different types of protons, their electronic environment, and how they are connected to neighboring protons. ajpaonline.comasianpubs.org ¹³C NMR provides information on the number and types of carbon atoms in the molecule. asianpubs.org By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, researchers can piece together the exact structure of a compound. ajpaonline.comasianpubs.org These techniques have been used to characterize Prasugrel and its related substances, confirming the identity of impurities formed during synthesis or degradation. ajpaonline.comasianpubs.org

Interactive Table: Spectroscopic Data for Prasugrel and Related Compounds

| Technique | Compound | Key Data Point | Source |

| Mass Spectrometry | Prasugrel | Molecular Weight: 373.44 g/mol | ajpaonline.com |

| Mass Spectrometry | This compound | Molecular Weight: 315.41 g/mol | mdpi.com |

| ¹H NMR | Prasugrel | Signals corresponding to acetyl group protons (CH₃) present. | jocpr.comasianpubs.org |

| ¹H NMR | This compound | Absence of signals corresponding to acetyl group protons. | ajpaonline.com |

| ¹³C NMR | Prasugrel | Signal corresponding to the ester carbonyl carbon present. | asianpubs.org |

Stability-Indicating Analytical Methods for this compound in Research Formulations

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. wjpps.com For Prasugrel, a SIAM must be able to separate and quantify the intact drug from its significant degradation products, including this compound. wjpps.comnih.gov

The development of such methods involves subjecting the drug to stress conditions as outlined by ICH guidelines, such as hydrolysis (acidic, basic, neutral), oxidation, heat, and photolysis. wjpps.comsphinxsai.com The stressed samples are then analyzed, typically by HPLC, to demonstrate that the degradation products are well-resolved from the main peak of Prasugrel and from each other. wjpps.comnih.gov The formation of this compound is often observed under hydrolytic (acidic and basic) conditions due to the cleavage of the ester linkage. tandfonline.comajpaonline.com The specificity of the method in the presence of these degradants is a key validation parameter, ensuring that the assay results for the active ingredient are accurate and unaffected by the presence of impurities. sphinxsai.com

Bioanalytical Methods for In Vitro and Ex Vivo Sample Analysis

The quantification and characterization of this compound, an inactive intermediate metabolite also referred to as R-95913, are critical for understanding the complete pharmacokinetic and pharmacodynamic profile of its parent compound, prasugrel. ahajournals.orgahajournals.orgnih.gov In research settings, various in vitro and ex vivo models are employed to study the formation of this metabolite and its potential biological activities. These investigations rely on highly sensitive and specific bioanalytical methods to measure its concentration in complex biological matrices.

In Vitro Sample Analysis

In vitro studies are fundamental for elucidating the specific enzymatic pathways and cellular transport mechanisms involved in the metabolism of prasugrel to this compound.

Enzymatic Conversion Studies: The conversion of prasugrel to this compound is primarily mediated by carboxylesterases. nih.govresearchgate.net Researchers have used purified human carboxylesterase 1 (hCE1), dominant in the liver, and human carboxylesterase 2 (hCE2), dominant in the intestine, to determine the kinetics of this hydrolysis reaction. nih.gov Studies demonstrated that hCE2 is significantly more efficient at this conversion than hCE1, with the hydrolysis rate being at least 25 times greater. nih.gov Kinetic parameters for this biotransformation have been meticulously determined. nih.gov

Table 1: In Vitro Enzyme Kinetics of Prasugrel Hydrolysis to this compound (R-95913)

| Enzyme | Kinetic Model | Apparent Km / Ks (μM) | Apparent Vmax (nmol/min/μg protein) | Notes |

|---|---|---|---|---|

| hCE1 | Michaelis-Menten | 9.25 | 0.725 | Standard enzyme kinetics observed. nih.gov |

| hCE2 | Hill Kinetics / Substrate Inhibition | 11.1 | 19.0 | Showed complex kinetics with a Hill coefficient of 1.42 at low concentrations and substrate inhibition at high concentrations. nih.gov |

Cell-Based Assays: The Caco-2 cell line, a model of the intestinal epithelium, has been used in transport studies to demonstrate the high absorption potential of prasugrel and its rapid conversion to this compound. nih.gov Further in vitro tests have explored the biological activity of this compound itself. ahajournals.org In these experiments, the metabolite is added to platelet-rich plasma (PRP) to assess its influence on platelet function, often in the presence of prasugrel's active metabolite (PAM, or R-138727). ahajournals.orgahajournals.org These studies confirmed a dose-dependent, reversible antagonistic effect of this compound on the platelet inhibition induced by the active metabolite. ahajournals.org The analysis in these assays involves measuring key markers of platelet activation such as P-selectin expression and vasodilator-stimulated phosphoprotein (VASP) phosphorylation. ahajournals.orgahajournals.org

Ex Vivo Sample Analysis

Ex vivo analysis involves measuring the concentration of this compound in biological samples, typically blood plasma, collected from subjects after the administration of prasugrel. ahajournals.orgnih.gov These studies provide insights into the real-world pharmacokinetics of the metabolite.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Mass spectrometry has been employed to assess the pharmacokinetics of this compound in blood samples from patients. ahajournals.orgnih.gov Research has shown that plasma concentrations of this compound negatively correlate with the inhibition of ADP-induced platelet aggregation. ahajournals.orgresearchgate.net In one study, the ratio of the active metabolite (PAM) to the intermediate metabolite (PIM/2-Desacetoxy Prasugrel) showed a stronger correlation with platelet inhibition than the concentration of the active metabolite alone, suggesting an antagonistic role for this compound. ahajournals.orgnih.gov

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying this compound and other prasugrel metabolites in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.net This methodology is favored for its high sensitivity, specificity, and robustness. Validated LC-MS/MS assays have been developed to accurately measure concentrations of prasugrel's inactive metabolites in human plasma. researchgate.net These methods undergo a full validation process to ensure the reliability of the analytical results, adhering to principles outlined by regulatory bodies. fda.govfda.gov

Table 2: Validation Parameters for a Bioanalytical LC-MS/MS Assay for Inactive Prasugrel Metabolites (including this compound) in Human Plasma

| Validation Parameter | Result/Specification | Reference |

|---|---|---|

| Validated Concentration Range | 1 to 500 ng/mL | researchgate.net |

| Validated Dilution Factor | 5x | researchgate.net |

| Interday Accuracy (% Bias) | -10.5% to 12.5% | researchgate.net |

| Interday Precision (% RSD) | 2.4% to 6.6% | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

Comparative Metabolomics and Structure Activity Relationships Pre Clinical/in Vitro/in Silico

Comparative Analysis of 2-Desacetoxy Prasugrel (B1678051) Metabolism with Other Thienopyridine Intermediates (e.g., Clopidogrel (B1663587) Metabolites)

The metabolic activation of thienopyridine prodrugs, such as prasugrel and clopidogrel, is a critical determinant of their antiplatelet efficacy. The pathways, however, exhibit significant differences, particularly in the initial steps leading to the formation of their respective thiolactone intermediates. Prasugrel undergoes a rapid and efficient hydrolysis by carboxylesterases, primarily human carboxylesterase 2 (hCE2), in the intestine and blood to form its thiolactone intermediate, 2-Desacetoxy Prasugrel (also known as R-95913). mdpi.comahajournals.orgnih.gov This initial step is a key differentiator from clopidogrel.

In contrast, the bioactivation of clopidogrel is less efficient. A substantial portion, approximately 85%, of the absorbed clopidogrel dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, thereby limiting the amount of prodrug available for conversion to its active form. ecrjournal.com The remaining 15% of clopidogrel requires a two-step, cytochrome P450 (CYP)-dependent process to form its active metabolite. nih.gov The first of these steps, the formation of the intermediate 2-oxo-clopidogrel, is mediated by CYP enzymes. mdpi.com

This fundamental difference in the initial metabolic step contributes significantly to the more efficient generation of the active metabolite from prasugrel compared to clopidogrel. ahajournals.orgtandfonline.comoup.com Studies in rats and dogs have demonstrated that the in vivo formation of the thiolactone intermediate from prasugrel is substantially greater than that from clopidogrel. tandfonline.com For instance, after oral administration in dogs, the area under the plasma concentration-time curve (AUC) for this compound was significantly higher than that for the thiolactone intermediate of clopidogrel (454 ± 104 ng·h/mL vs. 23.3 ± 4.3 ng·h/mL, respectively). tandfonline.com

The subsequent conversion of both this compound and 2-oxo-clopidogrel to their respective pharmacologically active thiol metabolites (R-138727 for prasugrel and R-130964 for clopidogrel) is a CYP-mediated oxidation. mdpi.comtandfonline.com For this compound, this is a single CYP-dependent step, primarily involving CYP3A and CYP2B6. ahajournals.orgnih.gov This contrasts with the two CYP-dependent steps required for clopidogrel's activation. nih.govoup.com The more streamlined and efficient metabolic pathway of prasugrel, beginning with the formation of this compound, results in higher plasma concentrations of its active metabolite and a more consistent antiplatelet effect compared to clopidogrel. ahajournals.orgoup.comnih.gov

| Feature | Prasugrel | Clopidogrel |

|---|---|---|

| Initial Metabolic Step | Rapid hydrolysis by carboxylesterases (e.g., hCE2) to form this compound (R-95913). mdpi.comahajournals.orgnih.gov | ~85% hydrolyzed by CES1 to inactive metabolites; ~15% undergoes a two-step CYP-dependent activation. nih.govecrjournal.com |

| Key Intermediate | This compound (R-95913). nih.govnih.gov | 2-oxo-clopidogrel. mdpi.com |

| CYP-Dependent Steps for Active Metabolite Formation | One step. ahajournals.orgoup.com | Two steps. nih.govoup.com |

| Primary CYP Enzymes in Active Metabolite Formation | CYP3A4, CYP2B6. nih.govdrugbank.com | CYP2C19, CYP3A4, CYP2B6, CYP1A2. nih.govnih.gov |

| Efficiency of Active Metabolite Generation | More efficient and consistent. ahajournals.orgtandfonline.comoup.com | Less efficient, with significant inter-individual variability. ahajournals.orgnih.gov |

Role of the Thiolactone Moiety in Overall Thienopyridine Bioactivation Efficiency

The thiolactone moiety, present in intermediates like this compound and 2-oxo-clopidogrel, is a cornerstone of thienopyridine bioactivation. mdpi.comnih.gov This structural feature is the direct precursor to the pharmacologically active thiol metabolite. The formation of this thiolactone intermediate is the first committed step in the pathway leading to the active drug. acs.org

Once formed, the thiolactone ring of this compound undergoes a CYP-dependent oxidative opening. lookchem.com This process is thought to proceed through the formation of a reactive sulfenic acid intermediate, which is subsequently reduced to the active cis-thiol metabolite (R-138727). nih.govacs.org The presence of the thiolactone is thus essential for this oxidative ring-opening to occur.

Studies have also explored the stereochemistry of the resulting active metabolite. The metabolism of the thiolactone intermediate in the presence of thiols like glutathione (B108866) (GSH) in human liver microsomes can lead to the formation of both cis and trans isomers of the active thiol. nih.govacs.org However, the addition of human liver cytosol dramatically decreases the formation of the trans isomer, suggesting that cytosolic esterases may accelerate the hydrolysis of the intermediate thiolactone sulfoxide (B87167), favoring the formation of the active cis-thiol. nih.gov This underscores the intricate role of the cellular environment in modulating the final steps of bioactivation originating from the thiolactone intermediate.

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold Pertinent to Metabolic Transformations

Structure-activity relationship (SAR) studies focusing on the thienopyridine scaffold have provided insights into the features that govern metabolic transformation and, consequently, antiplatelet activity. The design of prasugrel itself is a product of SAR studies aimed at improving upon the metabolic liabilities of clopidogrel.

The key structural difference between prasugrel and clopidogrel that leads to the formation of this compound is the presence of an acetoxy group at the C2-position of the thiophene (B33073) ring. This ester functionality is the target of rapid hydrolysis by carboxylesterases, a metabolic route that is significantly more efficient than the CYP-mediated oxidation required for clopidogrel's initial activation. mdpi.comnih.gov This modification effectively engineers a more reliable metabolic pathway.

The active metabolite of prasugrel, R-138727, possesses two chiral centers, leading to four possible enantiomers. The R-125690 and R-125689 enantiomers are significantly more potent than the R-125687 and R-125688 enantiomers, highlighting the stereochemical sensitivity of the target P2Y12 receptor. europa.eu The metabolic processes starting from this compound generate all four enantiomers, though the more potent ones predominate in the plasma of test species like rats and dogs. europa.eu

In Silico Modeling of Metabolic Pathways and Intermediate Stability for Thienopyridines

In silico modeling and computational studies have become valuable tools for understanding and predicting the metabolic fate of drugs like thienopyridines. These models can help to elucidate the complex metabolic pathways and assess the stability of intermediates such as this compound.

Pharmacokinetic models have been developed to describe the complex metabolic transformations of prasugrel. These models can incorporate data from in vitro and in vivo studies to simulate the concentrations of the parent drug, intermediates, and the final active metabolite over time. For example, a population pharmacokinetic model was developed using data from healthy subjects to correlate prasugrel dosage with the exposure to its active metabolite, R-138727. vulcanchem.com This model successfully predicted active metabolite concentrations, demonstrating the utility of in silico approaches in understanding the dose-exposure relationship. vulcanchem.com

Molecular modeling can also be used to investigate the interactions between thienopyridine intermediates and metabolizing enzymes. By docking molecules like this compound into the active sites of CYP enzymes (e.g., CYP3A4, CYP2B6), researchers can predict the likely sites of metabolism and the relative reactivity of different parts of the molecule. This can provide a rationale for the observed metabolic products and help in the design of new analogs with improved metabolic profiles.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Development of Advanced In Vitro Models for Comprehensive 2-Desacetoxy Prasugrel (B1678051) Metabolic Profiling

The biotransformation of Prasugrel to its active form is a multi-step process where 2-Desacetoxy Prasugrel (also known as R-95913) is a critical intermediate. researchgate.net This intermediate is formed through hydrolysis of the parent compound, a reaction efficiently mediated by human carboxylesterases, particularly hCE2 in the intestine and hCE1 in the liver. researchgate.netnih.gov Subsequently, this compound is oxidized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, to form the active thiol metabolite. drugbank.comeuropa.eu

Current in vitro models, such as the Caco-2 intestinal cell line and human liver microsomes, have been instrumental in studying these individual steps. nih.govresearchgate.net Caco-2 cells, for instance, demonstrated the rapid conversion of Prasugrel to this compound. nih.gov However, these models are limited in their ability to replicate the complex interplay between different organs and cell types.

Future research should focus on developing more physiologically relevant in vitro systems. These advanced models could include:

Three-Dimensional (3D) Organoids: Liver and intestinal organoids that self-assemble into structures mimicking the native tissue architecture would provide a more accurate setting for metabolic studies.

Organs-on-a-Chip: Microfluidic devices that co-culture different cell types (e.g., intestinal and liver cells) can simulate the sequential, multi-organ metabolism of Prasugrel and the subsequent fate of this compound. These systems allow for precise control over the microenvironment and can provide insights into organ-organ crosstalk.

These advanced models will enable a more comprehensive metabolic profiling of this compound, capturing the complex kinetics and interactions that occur in vivo.

Table 1: Comparison of In Vitro Models for this compound Metabolism

| Model Type | Description | Advantages for Studying this compound | Limitations |

|---|---|---|---|

| Current Models | |||

| Recombinant Enzymes | Purified enzymes (e.g., hCE1, hCE2, CYPs) used to study specific reactions. nih.gov | Allows for detailed kinetic analysis of a single biotransformation step. | Lacks cellular context and cofactor complexity. |

| Subcellular Fractions | Preparations like human liver microsomes (HLMs) containing metabolic enzymes. researchgate.net | Contains a mixture of relevant enzymes (e.g., CYPs) in their native membrane environment. | Lacks whole-cell regulation and transport processes. |

| 2D Cell Culture | Monolayers of cells, such as the Caco-2 intestinal line. nih.gov | Provides a cellular context for uptake, efflux, and metabolism. | Lacks tissue architecture and complex cell-cell interactions. |

| Future Models | |||

| 3D Organoids | Self-organizing cell clusters that mimic organ structure and function. | High physiological relevance, stable long-term culture, better prediction of in vivo metabolism. | Can be complex to generate and maintain; potential for batch-to-batch variability. |

| Organs-on-a-Chip | Microfluidic devices with cultured cells simulating organ-level functions. | Allows for multi-organ interaction (e.g., intestine-liver axis), dynamic flow, and real-time monitoring. | Technically demanding, requires specialized equipment and expertise. |

Investigation of Novel Biocatalysts for Targeted Biotransformation Steps of this compound

The conversion of this compound to its active metabolite is a critical oxidation step performed by CYP enzymes. researchgate.net Mimicking this specific transformation using biocatalysts offers a promising avenue for the synthesis of the active metabolite for research and as a reference standard. Biocatalysis can provide high selectivity under mild reaction conditions, often surpassing traditional chemical methods. mdpi.com

Recent studies have demonstrated the potential of unspecific peroxygenases (UPOs) for this purpose. semanticscholar.org Specifically, a UPO from the fungus Marasmius rotula (MroUPO) was successfully used to catalyze the oxidation of the thiolactone intermediate. semanticscholar.org In a cascade reaction where Prasugrel was first hydrolyzed by porcine liver esterase (PLE), the subsequent addition of MroUPO resulted in the formation of the active thiol metabolite with a 44% yield. semanticscholar.org UPOs are advantageous as they efficiently mimic P450-mediated reactions using hydrogen peroxide as a simple oxidant. semanticscholar.org

Future research in this area should aim to:

Discover Novel Enzymes: Screen diverse microbial sources for new biocatalysts with higher efficiency and specificity for the oxidation of this compound.

Enzyme Engineering: Employ protein engineering techniques, such as directed evolution, to enhance the activity, stability, and substrate specificity of known biocatalysts like UPOs. mdpi.com This could lead to enzymes tailored specifically for the biotransformation of this compound.

Table 2: Investigated Biocatalysts for Thienopyridine Metabolism

| Biocatalyst | Source Organism | Reaction Catalyzed | Key Findings |

|---|---|---|---|

| Porcine Liver Esterase (PLE) | Sus scrofa (Pig) | Hydrolysis of Prasugrel to this compound. | Used as the first step in a biocatalytic cascade. semanticscholar.org |

| Unspecific Peroxygenase (MroUPO) | Marasmius rotula (Fungus) | Oxidation of the thiolactone intermediate (this compound) to the active thiol metabolite. | Achieved a 44% overall yield in a one-pot cascade reaction with PLE. semanticscholar.org |

Application of High-Throughput Screening Methodologies for Identifying Modulators of this compound Metabolism

Since the conversion of this compound is dependent on specific CYP enzymes, compounds that modulate the activity of these enzymes can significantly alter the metabolic profile. drugbank.com High-Throughput Screening (HTS) provides a powerful platform to rapidly test large libraries of compounds for their potential to inhibit or induce the metabolism of this compound. nih.gov

While no specific HTS campaigns targeting this compound metabolism have been published, the methodology is well-established. Future research could involve the development of a targeted HTS assay. Such an assay would quantify the formation of the active metabolite from this compound in the presence of test compounds. This would enable the identification of drugs, dietary supplements, or environmental chemicals that could potentially interfere with this metabolic pathway.

A potential HTS workflow could be designed as follows:

Assay Development: Utilize recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6) or engineered cell lines expressing these enzymes.

Screening: Incubate the enzyme or cell system with this compound and individual compounds from a chemical library.

Detection: Measure the formation of the active metabolite using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or a fluorescent reporter system.

Hit Identification: Identify compounds that cause a statistically significant increase (inducers) or decrease (inhibitors) in metabolite formation.

Table 3: Hypothetical High-Throughput Screening Workflow for this compound Metabolism

| Step | Description | Key Components | Potential Outcome |

|---|---|---|---|

| 1. Assay Platform | A biochemical or cell-based system to model the metabolic reaction. | Recombinant CYP3A4/CYP2B6 enzymes; Hepatocyte-derived cell lines. | A robust and reproducible system for measuring metabolism. |

| 2. Substrate | The molecule being metabolized. | This compound (R-95913). | |

| 3. Compound Library | A large collection of diverse chemicals to be tested. | Approved drugs, natural products, environmental chemicals. | |

| 4. Measured Endpoint | The quantifiable output of the assay. | Rate of formation of the active metabolite (R-138727). | |

| 5. Data Analysis | Statistical analysis to identify active compounds. | Z-score calculation, IC50/EC50 determination. | Identification of "hits" that significantly modulate the metabolic conversion. |

Elucidation of the Complete Metabolome and Interactome Perturbations by this compound in Research Systems

Beyond its role as a metabolic intermediate, this compound (referred to as PIM in some studies) may possess its own biological activities. Recent evidence suggests that it can negatively interfere with the action of the final active metabolite (PAM), potentially by competing for the same binding site on the P2Y12 receptor. nih.govnih.gov This highlights the need to understand the full spectrum of its molecular interactions.

Future research should employ 'omics' technologies to map the global changes induced by this compound:

Metabolomics: Untargeted metabolomic profiling using LC-MS can identify all the small-molecule changes within a biological system (e.g., primary hepatocytes) following exposure to this compound. plos.org This can reveal unexpected effects on other metabolic pathways.

Interactomics: Advanced chemoproteomic techniques can systematically identify the complete set of proteins that this compound interacts with directly in a native cellular environment. nih.gov This approach can uncover novel binding partners and potential off-target effects, providing a comprehensive "interactome" map for the metabolite. nih.gov

These systems-level investigations will provide a holistic view of the biological consequences of this compound accumulation, moving beyond its recognized role as a simple intermediate to uncover any potential independent pharmacological or toxicological functions.

Table 4: 'Omics' Approaches for Investigating this compound

| 'Omics' Field | Technique(s) | Information Gained | Potential Insights for this compound |

|---|---|---|---|

| Metabolomics | Untargeted LC-MS, NMR Spectroscopy. plos.orgunl.edu | Comprehensive profile of all metabolites in a biological sample. | Reveals downstream metabolic pathways perturbed by this compound. |

| Interactomics | Chemoproteomics, Affinity Purification-Mass Spectrometry (AP-MS). nih.govnih.gov | Identification of all protein-metabolite interactions. | Creates a complete map of binding partners, confirming known interactions (e.g., P2Y12) and discovering novel ones. |

Table of Compounds

| Name | Abbreviation / Alternate Name | Description |

|---|---|---|

| This compound | R-95913; PIM (Prasugrel Intermediate Metabolite) | The inactive intermediate thiolactone metabolite of Prasugrel. |

| Prasugrel | The parent prodrug. | |

| Prasugrel Active Metabolite | R-138727; PAM | The active thiol metabolite that inhibits the P2Y12 receptor. |

| Porcine Liver Esterase | PLE | An enzyme used in biocatalytic studies. |

| Marasmius rotula Unspecific Peroxygenase | MroUPO | A fungal enzyme used as a biocatalyst. |

Q & A

Q. How do network meta-analyses (NMAs) inform prasugrel’s cost-effectiveness vs. ticagrelor?

- NMAs incorporating ISAR-REACT 5 and PLATO trial data show prasugrel’s superiority in reducing all-cause mortality (RR 0.85) and MI (RR 0.77) at 1 year. Probabilistic sensitivity analyses (e.g., ) model incremental cost-effectiveness ratios (ICERs) under varying clinical scenarios, favoring prasugrel when bleeding risk is mitigated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.